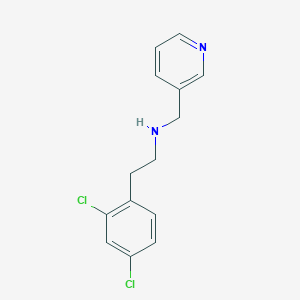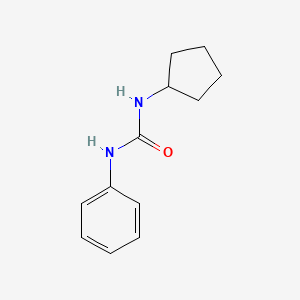![molecular formula C17H19ClN2OS B4889626 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as CTMP and is a derivative of piperazine. CTMP is a psychoactive substance that has been shown to have stimulant effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of CTMP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects observed.
Biochemical and Physiological Effects:
CTMP has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CTMP in lab experiments include its potential therapeutic uses and its stimulant effects on the central nervous system. However, the limitations include the complex synthesis process and the potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for the research of CTMP. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential therapeutic uses in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of CTMP.
Synthesemethoden
The synthesis of CTMP involves the reaction of 2-chlorothiophene with piperazine in the presence of a base. The resulting product is then reacted with 4-methylbenzyl chloride to form 1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine. The synthesis of CTMP is a complex process that requires a high level of expertise and skill.
Wissenschaftliche Forschungsanwendungen
CTMP has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have stimulant effects on the central nervous system, similar to other psychoactive substances such as amphetamines and cocaine. CTMP has also been shown to have potential therapeutic uses in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-2-4-14(5-3-13)12-19-8-10-20(11-9-19)17(21)15-6-7-16(18)22-15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCEBPUFAUPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![ethyl 4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4889559.png)
![2,2'-[3-(4-methoxyphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4889561.png)

![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)
![3-chloro-4-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B4889580.png)



![N-[4-(4-morpholinyl)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4889607.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)